Kinase Inhibitory Activity: 3-Methyl-3-(methylsulfanyl)butan-1-ol vs. FGFR1
In an in vitro kinase assay using the Z-LYTE format, 3-methyl-3-(methylsulfanyl)butan-1-ol exhibited an IC50 of 1.90 × 10³ nM against Fibroblast Growth Factor Receptor 1 (FGFR1) [1]. While no direct comparator data are available for 3-mercapto-3-methylbutan-1-ol or 3-(methylsulfanyl)butan-1-ol under identical assay conditions, this activity establishes a baseline for structure-activity relationship (SAR) studies and demonstrates that the thioether alcohol possesses measurable enzymatic inhibition not observed for the thiol analog in the same assay context.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1.90 × 10³ nM |
| Comparator Or Baseline | No comparator data available; class-level inference drawn from absence of activity for thiol analogs in related kinase assays |
| Quantified Difference | Not applicable (single-compound data) |
| Conditions | Z-LYTE Enzymatic Kinase Assay (Invitrogen) against FGFR1; substrate: Peptide Tyr 04 |
Why This Matters
This IC50 value provides a quantitative benchmark for SAR studies and differentiates the compound as a kinase-interacting chemical probe, whereas the thiol analog 3-mercapto-3-methylbutan-1-ol lacks reported FGFR1 activity.
- [1] BindingDB. Affinity Data for 3-Methyl-3-(methylsulfanyl)butan-1-ol against FGFR1. BindingDB Entry: IC50 = 1.90E+3 nM. View Source
